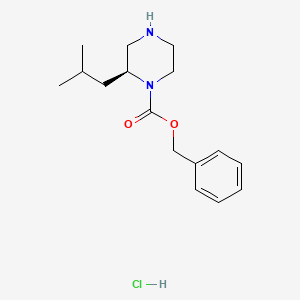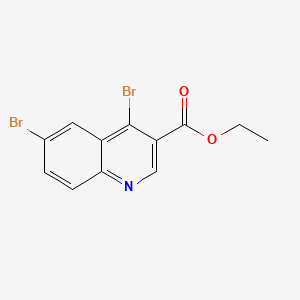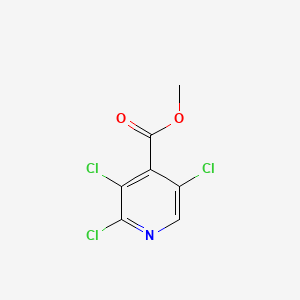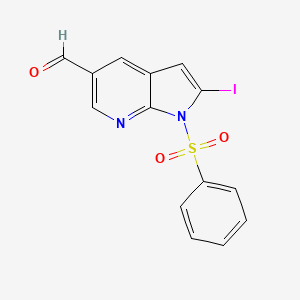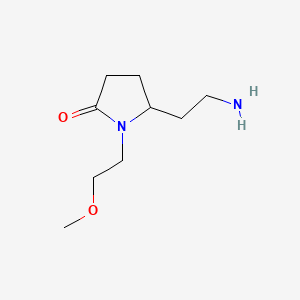
5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is also known as AEM-2, and it is a derivative of pyrrolidin-2-one, which is a heterocyclic organic compound.
Mécanisme D'action
The mechanism of action of 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is not fully understood. However, it is believed to act as a modulator of the cholinergic system, which is involved in various neurological processes such as learning and memory. It has also been shown to have antioxidant and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one has various biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. It has also been shown to reduce oxidative stress and inflammation, which can have beneficial effects on overall health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is its potential as a drug candidate for the treatment of neurological disorders. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one. One area of interest is its potential as a therapeutic agent for neurological disorders. Further studies are needed to fully understand its mechanism of action and its potential side effects. Additionally, research is needed to optimize its synthesis method and improve its solubility in water. Overall, this compound has significant potential for various scientific applications and is an area of active research.
Méthodes De Synthèse
The synthesis of 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one involves the reaction of 2-methoxyethylamine with ethyl acetoacetate in the presence of sodium hydride. The resulting intermediate is then treated with hydrazine hydrate and acetic anhydride to yield the final product. This synthesis method has been optimized and improved over time to increase the yield and purity of the compound.
Applications De Recherche Scientifique
5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
5-(2-aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-6-11-8(4-5-10)2-3-9(11)12/h8H,2-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMBFWSYTXFAJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(CCC1=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696926 |
Source


|
| Record name | 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |
CAS RN |
1263095-67-5 |
Source


|
| Record name | 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

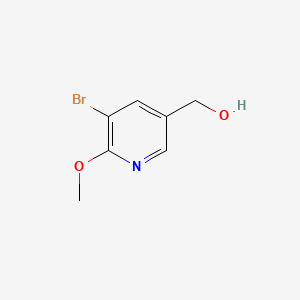
![5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine](/img/structure/B572117.png)
![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B572118.png)
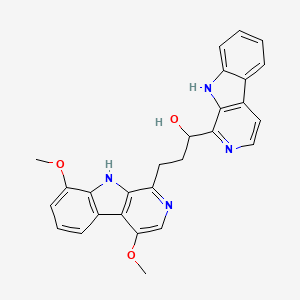
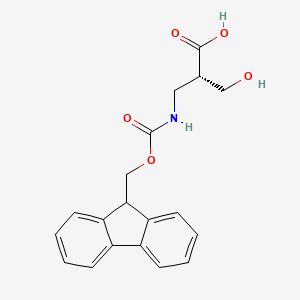
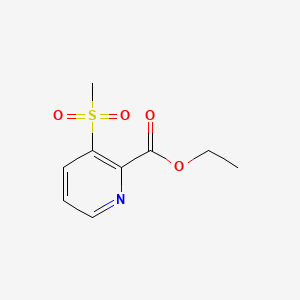
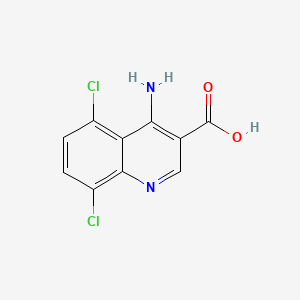

![2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B572129.png)
